![molecular formula C16H22ClNO3S B5357250 2-methoxy-N-[[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]ethanamine;hydrochloride](/img/structure/B5357250.png)
2-methoxy-N-[[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]ethanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-N-[[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]ethanamine;hydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes methoxy and thiophenyl groups, making it a subject of interest for chemists and researchers.
Métodos De Preparación
The synthesis of 2-methoxy-N-[[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]ethanamine;hydrochloride typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods can vary depending on the desired application and the available resources.
Análisis De Reacciones Químicas
2-methoxy-N-[[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]ethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of aldehydes or ketones, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
2-methoxy-N-[[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]ethanamine;hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Researchers may investigate its potential therapeutic properties and applications in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-methoxy-N-[[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The exact details of these interactions can vary depending on the specific application and the biological system being studied. Generally, the compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects.
Comparación Con Compuestos Similares
2-methoxy-N-[[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]ethanamine;hydrochloride can be compared with other similar compounds, such as:
- 2-chloromethyl-4-methoxy-3-methylpyridine hydrochloride
- Phenol, 2-methoxy-4-(methoxymethyl)-
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
These compounds share some structural similarities but differ in their specific functional groups and overall chemical properties. The uniqueness of this compound lies in its combination of methoxy and thiophenyl groups, which may confer distinct chemical reactivity and biological activity.
Propiedades
IUPAC Name |
2-methoxy-N-[[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3S.ClH/c1-18-8-7-17-11-13-5-6-15(16(10-13)19-2)20-12-14-4-3-9-21-14;/h3-6,9-10,17H,7-8,11-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLBAKLDOAHUFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CC(=C(C=C1)OCC2=CC=CS2)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-butyl-4-[(2-methylphenyl)methyl]piperazine-1-carboxamide](/img/structure/B5357177.png)
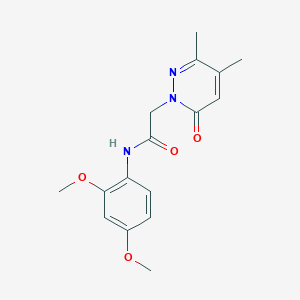
![N-(2,4-DICHLOROPHENYL)-2-({1-ISOBUTYL-4-[(E)-1-(5-METHYL-2-THIENYL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE](/img/structure/B5357182.png)
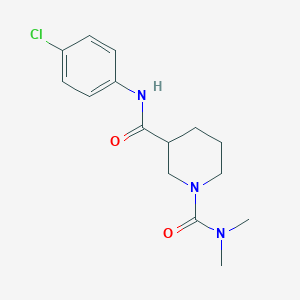
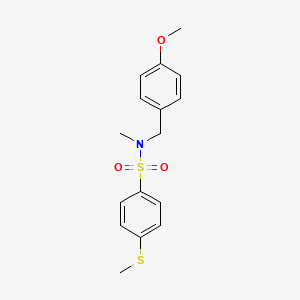
![(Z)-1-(4-methoxyphenyl)-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-en-1-one](/img/structure/B5357203.png)
![1-({[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxamide](/img/structure/B5357210.png)
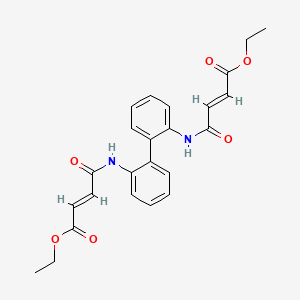
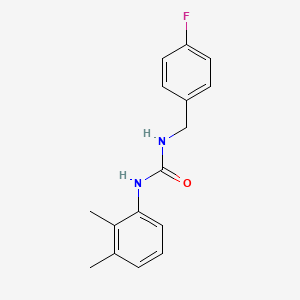
![3-[6-(dimethylamino)pyridin-3-yl]-5-[(isopropylamino)sulfonyl]benzoic acid](/img/structure/B5357242.png)
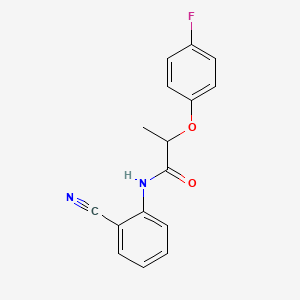
![1-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-methoxyphenyl)amino]methylidene}-3-ethylthiourea](/img/structure/B5357259.png)
![N-(2,5-DICHLOROPHENYL)-2-[(4-METHYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE](/img/structure/B5357265.png)
![3-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5357267.png)
